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Compound of Interest

Compound Name: 2-(tert-Butyldimethylsilyl)thiazole

Cat. No.: B144738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
(tert-Butyldimethylsilyl)thiazole, a heterocyclic compound of interest in synthetic and

medicinal chemistry. Due to the limited availability of direct experimental data in the public

domain, this document compiles predicted and expected spectroscopic values based on the

analysis of its constituent functional groups—a thiazole ring and a tert-butyldimethylsilyl

(TBDMS) group. Detailed hypothetical experimental protocols for its synthesis and

spectroscopic analysis are presented to guide researchers in their laboratory work. This guide

aims to serve as a valuable resource for the identification, characterization, and utilization of 2-
(tert-Butyldimethylsilyl)thiazole in various research and development endeavors.
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Property Value

Chemical Name 2-(tert-Butyldimethylsilyl)thiazole

Molecular Formula C₉H₁₇NSSi

Molecular Weight 199.39 g/mol

CAS Number 137382-38-8

Appearance Colorless liquid

Purity (Typical) ≥97.0% (GC)

Refractive Index (n²⁰/D) ~1.50

Specific Gravity ~0.97 g/cm³

Spectroscopic Data (Predicted and Expected)
The following tables summarize the expected spectroscopic data for 2-(tert-
Butyldimethylsilyl)thiazole. These values are derived from typical ranges observed for

thiazole derivatives and compounds containing the tert-butyldimethylsilyl (TBDMS) group.

¹H NMR Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.75 d 1H H-4 (Thiazole)

~7.28 d 1H H-5 (Thiazole)

~0.95 s 9H -C(CH₃)₃ (t-Butyl)

~0.30 s 6H -Si(CH₃)₂

¹³C NMR Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~170 C-2 (Thiazole, Si-C)

~143 C-4 (Thiazole)

~120 C-5 (Thiazole)

~26 -C(CH₃)₃ (t-Butyl)

~17 -C(CH₃)₃ (t-Butyl, quat.)

~-3 -Si(CH₃)₂

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium C-H stretch (aromatic, thiazole)

~2960-2860 Strong C-H stretch (aliphatic, TBDMS)

~1500 Medium C=N stretch (thiazole ring)

~1470 Medium C-H bend (aliphatic, TBDMS)

~1250 Strong
Si-CH₃ symmetric deformation

(umbrella)

~840 Strong Si-C stretch

~780 Strong Si-CH₃ rock

Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
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m/z Relative Intensity Assignment

199 Moderate [M]⁺ (Molecular Ion)

184 Moderate [M - CH₃]⁺

142 Strong

[M - C(CH₃)₃]⁺ or [M - 57]⁺,

loss of the tert-butyl group is a

characteristic fragmentation for

TBDMS ethers.[1]

114 Moderate [M - Si(CH₃)₃]⁺

85 Moderate [Thiazole-Si]⁺ fragment

73 Strong [Si(CH₃)₃]⁺

Experimental Protocols
The following sections outline detailed, albeit hypothetical, experimental procedures for the

synthesis of 2-(tert-Butyldimethylsilyl)thiazole and the acquisition of its spectroscopic data.

These protocols are based on established methods for the synthesis of silylated heterocycles

and standard analytical techniques.[2]

Synthesis of 2-(tert-Butyldimethylsilyl)thiazole
This procedure describes a common method for the C-silylation of thiazole.

Thiazole
n-Butyllithium (n-BuLi)

tert-Butyldimethylsilyl chloride (TBDMSCl)
Anhydrous THF

Reaction Setup
(Inert atmosphere, -78 °C)

1. Add Lithiation
(Formation of 2-lithiothiazole)

2. Deprotonate Silylation
(Quenching with TBDMSCl)

3. React Aqueous Workup
(Extraction with Et₂O)

4. Quench & Extract Purification
(Column Chromatography)

5. Purify
2-(tert-Butyldimethylsilyl)thiazole

6. Isolate

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(tert-Butyldimethylsilyl)thiazole.

Materials:

Thiazole
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n-Butyllithium (n-BuLi) in hexanes (2.5 M)

tert-Butyldimethylsilyl chloride (TBDMSCl)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether (Et₂O)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄)

Silica gel (for column chromatography)

Hexanes and ethyl acetate (for chromatography)

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF and

cooled to -78 °C in a dry ice/acetone bath.

Thiazole (1.0 equivalent) is added dropwise to the cooled THF.

n-Butyllithium (1.1 equivalents) is added dropwise to the solution while maintaining the

temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure

complete formation of 2-lithiothiazole.

tert-Butyldimethylsilyl chloride (1.2 equivalents) is then added dropwise to the reaction

mixture. The reaction is allowed to slowly warm to room temperature and stirred for an

additional 12 hours.

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

The aqueous layer is extracted three times with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel using a gradient

of hexanes and ethyl acetate to afford the pure 2-(tert-Butyldimethylsilyl)thiazole.

Spectroscopic Analysis

Purified 2-(tert-Butyldimethylsilyl)thiazole

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(FTIR, neat film)

Mass Spectrometry
(GC-MS, EI mode)

Data Analysis and
Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the purified product is dissolved in ~0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse

sequences are used. For ¹³C NMR, a proton-decoupled spectrum is obtained.

3.2.2. Infrared (IR) Spectroscopy
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an

attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of the neat liquid sample is placed directly on the ATR

crystal.

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background

spectrum of the clean ATR crystal is taken prior to the sample measurement.

3.2.3. Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

GC Conditions: A standard non-polar capillary column (e.g., DB-5ms) is used. The oven

temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final

temperature (e.g., 250 °C) to ensure elution of the compound.

MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. Data is collected

over a mass range of m/z 40-400.

Interpretation of Spectroscopic Data
The expected spectroscopic data are consistent with the structure of 2-(tert-
Butyldimethylsilyl)thiazole.

¹H NMR: The downfield signals around 7.75 and 7.28 ppm are characteristic of the protons

on the thiazole ring. The two singlets in the upfield region at approximately 0.95 and 0.30

ppm, with integrations of 9H and 6H respectively, are definitive for the tert-butyl and

dimethylsilyl protons of the TBDMS group.

¹³C NMR: The signal at ~170 ppm is indicative of a carbon in a heteroaromatic ring directly

attached to a silicon atom. The other two signals in the aromatic region correspond to the
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other two carbons of the thiazole ring. The upfield signals are characteristic of the TBDMS

group carbons.

IR: The spectrum is expected to be dominated by strong absorptions from the TBDMS group,

particularly the Si-CH₃ and Si-C vibrations. The aromatic C-H and C=N stretches of the

thiazole ring will also be present but may be less intense.

MS: The molecular ion peak at m/z 199 confirms the molecular weight. The prominent

fragment at m/z 142, corresponding to the loss of a tert-butyl group ([M-57]⁺), is a hallmark

fragmentation pattern for TBDMS-protected compounds. The base peak is expected to be at

m/z 73, corresponding to the stable trimethylsilyl cation.[1]

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of 2-(tert-
Butyldimethylsilyl)thiazole, along with practical, hypothetical protocols for its synthesis and

analysis. While direct experimental data remains scarce in publicly accessible literature, the

information presented herein, based on established chemical principles and data from

analogous structures, offers a robust framework for researchers working with this compound.

The provided workflows and data tables are intended to facilitate the unambiguous

identification and characterization of 2-(tert-Butyldimethylsilyl)thiazole, thereby supporting its

application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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